4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Description
4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide is a compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazoloquinoline core, which is a fused heterocyclic system composed of a pyrazole and a quinoline ring. The presence of a fluorine atom and a benzamide group further enhances its chemical properties and potential biological activities.
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c1-13(2)12-26-20-17(11-15-5-3-4-6-18(15)23-20)19(25-26)24-21(27)14-7-9-16(22)10-8-14/h3-11,13H,12H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFUHJYGLALCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide can be achieved through various synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an o-aminobenzaldehyde and a ketone or aldehyde . Another approach is the multicomponent reaction, which involves the reaction of multiple starting materials in a single step to form the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
In chemistry, it has been explored as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets . For example, pyrazoloquinoline derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities . In the industry, these compounds can be used as intermediates in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide involves its interaction with specific molecular targets in the body. One of the key targets is the tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC . These receptors are involved in the proliferation, differentiation, and survival of cells. The compound binds to the kinase domain of these receptors, inhibiting their activity and thereby blocking the downstream signaling pathways that promote cell growth and survival . This mechanism makes it a promising candidate for the treatment of various cancers and other diseases.
Comparison with Similar Compounds
4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide can be compared with other similar compounds such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar pyrazole core but differ in the nature of the fused heterocyclic ring and the substituents attached to it. The presence of a fluorine atom and a benzamide group in this compound makes it unique and may contribute to its distinct biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
